molecular formula C14H17ClN2O3 B4711741 N-(3-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

N-(3-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

Cat. No.: B4711741
M. Wt: 296.75 g/mol
InChI Key: URZLJOAUDHHZJL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is a synthetic specialty chemical offered for research and development purposes. This acetamide derivative features a 3-chlorophenyl group linked to a complex acetamide chain containing a 4-ethyl-2-oxomorpholine moiety. The structural synergy of the chlorophenyl and morpholinone rings makes it a compound of interest in several scientific fields. Research Applications and Value: Compounds with the N-(chlorophenyl)acetamide structure are frequently investigated in medicinal chemistry and pharmacology. Related acetamide derivatives have been identified as key scaffolds in the development of inhibitors for enzymes like butyrylcholinesterase (BChE), a target for neurodegenerative conditions . The specific structural features of this compound, particularly the 4-ethyl-2-oxomorpholine group, suggest potential for unique biological interactions and make it a valuable intermediate for structure-activity relationship (SAR) studies . Furthermore, chlorophenyl acetamides are often studied as potential impurities or degradation products in pharmaceutical science, guiding the development of pure and stable drug formulations . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-2-17-6-7-20-14(19)12(17)9-13(18)16-11-5-3-4-10(15)8-11/h3-5,8,12H,2,6-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZLJOAUDHHZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(=O)C1CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide typically involves the following steps:

    Formation of the Oxomorpholine Ring: The oxomorpholine ring can be synthesized through a cyclization reaction involving an appropriate diol and an amine under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated benzene derivative and a suitable nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the morpholine ring, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the oxomorpholine ring, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Cl2, Br2) can be employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, halo, or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 3-chlorophenyl group distinguishes the target compound from analogues with other aryl substituents. Key comparisons include:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties References
N-(3-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide 3-Cl C₁₅H₁₈ClN₂O₃ 316.77 Moderate lipophilicity; enhanced binding to hydrophobic pockets due to Cl
N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide 4-OEt C₁₅H₂₀N₂O₄ 292.33 Increased solubility due to ethoxy group; reduced steric hindrance
N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide 3,5-Cl₂ C₈H₄Cl₅NO 317.34 High crystallinity; strong electron-withdrawing effects
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide 3-Cl,4-F C₂₂H₁₄Cl₂FN₃O₂S 482.33 Dual halogen effects; potential for kinase inhibition

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance crystallinity and binding to electron-rich protein residues but may reduce solubility .
  • Alkoxy groups (e.g., OEt) improve solubility but may weaken target affinity due to reduced hydrophobicity .

Variations in the Heterocyclic Moiety

The 2-oxomorpholin-3-yl group is critical for hydrogen bonding. Analogues with alternative heterocycles exhibit distinct properties:

Compound Name Heterocyclic Moiety Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound 2-oxomorpholine C₁₅H₁₈ClN₂O₃ 316.77 Hydrogen-bond donor/acceptor capacity; moderate metabolic stability
N-(3-chlorophenyl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide Benzotriazole C₁₄H₁₁ClN₄O 298.72 Enhanced π-π stacking; potential for DNA intercalation
N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thienopyrimidine C₂₂H₁₇ClN₃O₂S₂ 466.98 Sulfur-mediated hydrophobic interactions; kinase inhibition potential
2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide Pyridine C₁₄H₁₃ClN₂O 266.72 Basic nitrogen for salt formation; improved solubility in acidic media

Key Observations :

  • Morpholine derivatives balance hydrophilicity and lipophilicity, making them suitable for central nervous system targets .
  • Benzotriazole and thienopyrimidine groups enhance aromatic interactions but may increase metabolic liability .

Biological Activity

N-(3-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is a synthetic organic compound with the chemical formula C14H17ClN2OC_{14}H_{17}ClN_2O and a molecular weight of 296.75 g/mol. Its structure features a chlorophenyl group and a morpholine derivative, which contributes to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible therapeutic applications, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate the activity of specific molecular targets, thereby influencing several biochemical pathways. Detailed studies are necessary to elucidate the precise mechanisms involved.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • Enzyme Inhibition : Some derivatives have shown potential as enzyme inhibitors, which could be beneficial in treating diseases where enzyme activity is dysregulated.
  • Receptor Binding : The compound may interact with various receptors, potentially leading to therapeutic effects in conditions such as cancer or inflammation.

Case Studies and Research Findings

Various studies have explored the biological activity of related compounds, providing insights into their potential applications:

  • Antitumor Activity : A study on benzamide derivatives demonstrated significant antitumor effects in vitro, suggesting that similar compounds could exhibit comparable properties .
  • Kinase Inhibition : Research has shown that benzamide derivatives can inhibit RET kinase activity, which is crucial in certain cancers. This suggests that this compound may also have similar inhibitory effects .

Data Table of Biological Activities

Activity Type Description Reference
Enzyme InhibitionPotential inhibition of key enzymes involved in disease processes
Antitumor EffectsDemonstrated antitumor properties in related compounds
Kinase InhibitionInhibitory effects on RET kinase activity

Synthesis Routes

The synthesis of this compound typically involves several steps:

  • Formation of Morpholine Derivative : The morpholine intermediate is synthesized through the reaction of ethylamine with an oxirane derivative.
  • Chlorophenyl Group Introduction : The chlorophenyl group is introduced via nucleophilic substitution using a suitable chlorobenzene derivative.
  • Amidation Reaction : The final step involves forming the acetamide linkage through an amidation reaction, often using acetic anhydride.

The compound's properties include:

  • Molecular Formula : C14H17ClN2OC_{14}H_{17}ClN_2O
  • Molecular Weight : 296.75 g/mol
  • Structural Features : Contains both a chlorinated phenyl group and a morpholine ring.

Q & A

Q. What purification techniques are optimal for isolating this compound?

  • Protocol :
  • Crude Product : Pre-purify via flash chromatography (silica gel, 8% MeOH in CH2Cl2).
  • Final Step : Recrystallize from ethyl acetate/hexane (3:1) to achieve >98% purity .
  • Analytical QC : HPLC purity >95% (C18 column, acetonitrile/water gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
Reactant of Route 2
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N-(3-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

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